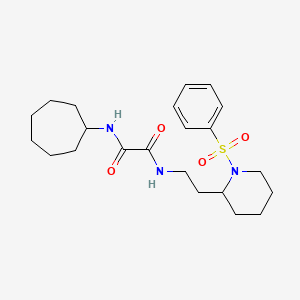![molecular formula C18H22N4O B2509627 6-[5-(2,2-Dimethylcyclopropanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415570-77-1](/img/structure/B2509627.png)
6-[5-(2,2-Dimethylcyclopropanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrrole-containing molecule . Pyrrole is a biologically active scaffold known for its diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole-containing compounds often involves the Paal–Knorr reaction . This reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .Molecular Structure Analysis
The molecular formula of this compound is C18H22N4O. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, composed of four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Pyrrole-containing compounds are known to undergo a variety of chemical reactions. For instance, an aldehyde group was introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile .Aplicaciones Científicas De Investigación
Therapeutic Potential and Biological Interactions
6-[5-(2,2-Dimethylcyclopropanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile and its analogs have been investigated for their potential therapeutic applications and interactions with biological systems. Notable findings include:
Antistress and Cardiovascular Activities : Some derivatives, structurally similar to the compound , have been synthesized and evaluated for their medicinal properties. For instance, hexahydropyrrolo[3,4-d]isoxazole derivatives exhibited promising anti-stress activity, indicating potential therapeutic uses for stress-related disorders (Badru et al., 2012). Additionally, certain pyridine-3-carbonitrile derivatives analogous to milrinone were explored for their cardiotonic activity, showcasing potential benefits for treating congestive heart failure (Bekhit & Baraka, 2005).
Metabolic and Toxicological Insights : The metabolic pathways and potential toxicity of synthetic analogs of certain compounds have been studied to understand their interactions and effects on the body. For example, studies on macrocyclic diester pyrrolizidine alkaloids and their analogs revealed insights into their metabolism and toxicity, highlighting the importance of understanding such properties for drug development (Mattocks et al., 1986).
Ischemia and Myocardial Acidosis : Investigations into compounds like 8-tert-butyl-6,7-dihydropyrrolo[3,2-e]-5-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (structurally similar to the subject compound) have shown that they can attenuate ischemia-induced myocardial acidosis in animal models, suggesting potential applications in cardiovascular therapies (Kazuo et al., 1991).
Serotonin Receptor Influence : Some pyrrole analogs have been evaluated for their potential influence on serotonin receptors, highlighting the compound's potential relevance in neuropsychiatric and cognitive disorders. For instance, thienopyrrole analogs were explored for their serotonin receptor activity, shedding light on the compound's potential in modulating neurochemical pathways (Blair et al., 1999).
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned in the search results, pyrrole-containing compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Direcciones Futuras
Pyrrole-containing compounds are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
Propiedades
IUPAC Name |
6-[5-(2,2-dimethylcyclopropanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-18(2)5-15(18)17(23)22-10-13-8-21(9-14(13)11-22)16-4-3-12(6-19)7-20-16/h3-4,7,13-15H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYKYMAUDCYPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


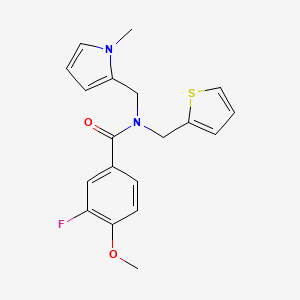
![1-(2-ethoxyphenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2509547.png)


![3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2509552.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2509554.png)

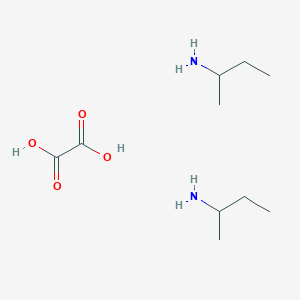
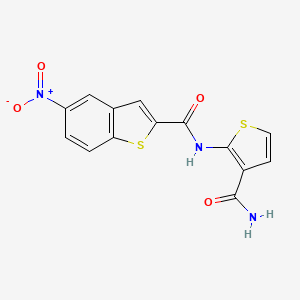
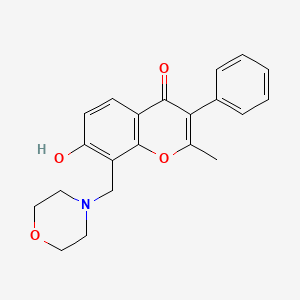
![2-[[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2509565.png)
